molecular formula C16H14N2O2 B3352786 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione CAS No. 51027-23-7

3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione

Cat. No. B3352786
CAS RN: 51027-23-7
M. Wt: 266.29 g/mol
InChI Key: GGPKDBZEDVGWIX-UHFFFAOYSA-N
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Description

“3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione” is a complex organic compound. It contains an imidazolidine ring, which is a five-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . The presence of the dione group (two carbonyl groups) suggests that this compound might have interesting reactivity and potential uses in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazolidine ring flanked by phenyl rings and the dione functional group . The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazolidine ring and the dione group . These groups could participate in various chemical reactions, including nucleophilic and electrophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . Factors such as polarity, solubility, melting point, and boiling point would depend on the specific arrangement of atoms and functional groups in the molecule .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context . For example, compounds with similar structures have been studied for their potential as pharmaceuticals .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety measures . Depending on its specific properties, it could pose risks such as flammability, toxicity, or reactivity .

properties

IUPAC Name

3-(2-methylphenyl)-5-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-7-5-6-10-13(11)18-15(19)14(17-16(18)20)12-8-3-2-4-9-12/h2-10,14H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPKDBZEDVGWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(NC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616781
Record name 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51027-23-7
Record name 3-(2-Methylphenyl)-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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